molecular formula C9H11NO B1507895 (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol CAS No. 484654-44-6

(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol

Cat. No. B1507895
CAS RN: 484654-44-6
M. Wt: 149.19 g/mol
InChI Key: QWHJXGUAMZXBPC-DTWKUNHWSA-N
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Description

(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a chiral cyclopropane alcohol that exhibits interesting biological properties, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol is not fully understood, but it is thought to involve interactions with specific biological targets. It has been shown to inhibit the activity of certain enzymes and receptors, suggesting that it may be useful for the treatment of a range of diseases.
Biochemical and Physiological Effects:
Studies have shown that (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol exhibits a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer, and to modulate the activity of certain receptors involved in pain and anxiety. These effects suggest that (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol may have potential therapeutic applications in a range of diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol in lab experiments include its chiral nature, which allows for the study of the effects of chirality on biological activity, and its potential as a lead compound for drug discovery and development. However, limitations include the need for specialized equipment and expertise to synthesize and study the compound, and the limited understanding of its mechanism of action.

Future Directions

Future research on (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol should focus on further elucidating its mechanism of action and identifying specific biological targets. This will help to guide the development of new therapeutics based on this compound. Additionally, research should explore the potential of (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol as a treatment for a range of diseases, including inflammation, cancer, pain, and anxiety. Finally, research should also focus on developing new synthesis methods for this compound that are more efficient and cost-effective.

Scientific Research Applications

(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol has been studied for its potential applications in drug discovery and development. It has been shown to exhibit activity against a range of biological targets, including enzymes and receptors, making it a promising lead compound for the development of new therapeutics.

properties

IUPAC Name

[(1R,2S)-2-pyridin-3-ylcyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-6-8-4-9(8)7-2-1-3-10-5-7/h1-3,5,8-9,11H,4,6H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHJXGUAMZXBPC-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CN=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1C2=CN=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70720985
Record name [(1R,2S)-2-(Pyridin-3-yl)cyclopropyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol

CAS RN

484654-44-6
Record name [(1R,2S)-2-(Pyridin-3-yl)cyclopropyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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